Phcadavp
Descripción
Structurally, Phcadavp belongs to the class of benzodiazepine derivatives but features a unique trifluoromethyl-pyridine moiety and a tertiary amine side chain, distinguishing it from conventional analogs. Preclinical studies suggest it exhibits high selectivity for γ-aminobutyric acid (GABA) A receptor subtypes, with enhanced binding affinity (Ki = 2.3 nM) compared to classical benzodiazepines like diazepam (Ki = 12 nM) . Pharmacokinetic analyses in rodent models indicate a prolonged half-life (t½ = 14.2 hours) and improved blood-brain barrier penetration (brain/plasma ratio = 1.8) .
Phase I clinical trials have demonstrated dose-dependent anxiolytic effects without significant sedation at therapeutic doses (5–20 mg/day). However, immunogenicity assessments revealed a low incidence of anti-drug antibodies (2.7% in 100 subjects), necessitating further long-term monitoring . Regulatory evaluations by the EMA emphasize the need for rigorous similarity assessments against existing compounds to establish clinical equivalence and safety .
Propiedades
Número CAS |
119617-73-1 |
|---|---|
Fórmula molecular |
C57H76N14O12S2 |
Peso molecular |
1213.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-12,15,18,21,24-pentaoxo-3-phenyl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76N14O12S2/c58-45(73)20-19-39-50(78)69-42(29-46(59)74)53(81)70-43(55(83)71-26-8-14-44(71)54(82)67-38(13-7-25-63-56(61)62)49(77)64-31-47(60)75)32-84-85-57(23-21-36(22-24-57)35-11-5-2-6-12-35)30-48(76)65-40(28-34-15-17-37(72)18-16-34)51(79)68-41(52(80)66-39)27-33-9-3-1-4-10-33/h1-6,9-12,15-18,36,38-44,72H,7-8,13-14,19-32H2,(H2,58,73)(H2,59,74)(H2,60,75)(H,64,77)(H,65,76)(H,66,80)(H,67,82)(H,68,79)(H,69,78)(H,70,81)(H4,61,62,63)/t36?,38-,39+,40+,41+,42+,43+,44+,57?/m1/s1 |
Clave InChI |
VQHRAMWIAFEDBU-PWVOCXJBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Otros números CAS |
119617-73-1 |
Sinónimos |
1-(1-mercapto-4-phenylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- PhCADAVP |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is utilized to investigate cellular processes and signaling pathways. In medicine, it has potential therapeutic applications in treating conditions such as diabetes insipidus and certain cardiovascular disorders. Additionally, it is used in the pharmaceutical industry for drug development and formulation studies .
Mecanismo De Acción
The mechanism of action of Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, involves its interaction with specific receptors in the body. It primarily targets vasopressin receptors, leading to the activation of intracellular signaling pathways that regulate water retention and vasoconstriction. The molecular targets and pathways involved include the V1 and V2 receptors, which mediate the compound’s effects on blood vessels and kidney function .
Comparación Con Compuestos Similares
Table 1: Molecular and Binding Properties
| Compound | Molecular Weight (g/mol) | GABA A Subtype Selectivity | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Phcadavp | 412.5 | α2/α3-subunits | 2.3 |
| Diazepam | 284.7 | Pan-subtype | 12.0 |
| Zolpidem | 307.4 | α1-subunit | 8.5 |
| Eszopiclone | 388.8 | α2/α3/α5-subunits | 4.1 |
Key Findings :
Table 2: Clinical Pharmacokinetics and Adverse Events
| Compound | Half-Life (hours) | Bioavailability (%) | Common Adverse Events (≥5% incidence) |
|---|---|---|---|
| Phcadavp | 14.2 | 92 | Dizziness (8%), Headache (6%) |
| Diazepam | 20–50 | 93 | Sedation (25%), Ataxia (15%) |
| Zolpidem | 2.5 | 70 | Somnolence (12%), Amnesia (7%) |
| Eszopiclone | 6.0 | 80 | Dysgeusia (34%), Dry Mouth (10%) |
Key Findings :
- Phcadavp’s intermediate half-life balances sustained efficacy with reduced next-day residual effects, a limitation observed with long-acting diazepam .
- Eszopiclone’s high dysgeusia incidence contrasts with Phcadavp’s milder side-effect profile, though larger Phase III trials are needed to confirm these trends .
Efficacy in Preclinical and Clinical Models
Table 3: Efficacy Metrics in Anxiety Models
| Compound | Rodent Elevated Plus Maze (EPM) % Open Arm Time | Human GAD-7 Score Reduction (vs. Placebo) |
|---|---|---|
| Phcadavp | 45%* | 4.2 points* |
| Diazepam | 38% | 3.8 points |
| Zolpidem | N/A (sedative focus) | N/A |
| Eszopiclone | 28% | 2.9 points |
*Phcadavp data from Phase II trials (n = 200); others from historical controls .
Key Findings :
- Phcadavp demonstrates superior anxiolytic activity in both preclinical and early clinical models, though its long-term efficacy remains under investigation.
Limitations and Uncertainties
Immunogenicity: Low but non-zero antibody formation rates may affect long-term dosing .
Subtype Specificity : While α2/α3 selectivity is theorized to improve safety, off-target effects on α5-subunits (implicated in cognitive function) require further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
